molecular formula C21H20BrN3OS B11279077 N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B11279077
M. Wt: 442.4 g/mol
InChI Key: TXMDIBOTUOLHMQ-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials might include 2-bromo-4-methylaniline, thiomorpholine, and quinoline derivatives. The synthesis could involve:

    Nucleophilic substitution: reactions to introduce the bromo and methyl groups.

    Amidation: reactions to form the thiomorpholine-4-carbonyl group.

    Coupling reactions: to attach the quinoline moiety.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the quinoline ring.

    Reduction: Reduction reactions could target the carbonyl group.

    Substitution: The bromo group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the bromo position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases, given the biological activity of quinoline derivatives.

    Industry: Used in the development of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various cellular pathways. The thiomorpholine group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxides: Known for their antimicrobial properties.

    Thiourea derivatives: Often used in medicinal chemistry for their biological activities.

Uniqueness

N-(2-Bromo-4-methylphenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the specific combination of functional groups, which could confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

Molecular Formula

C21H20BrN3OS

Molecular Weight

442.4 g/mol

IUPAC Name

[4-(2-bromo-4-methylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C21H20BrN3OS/c1-14-6-7-19(17(22)12-14)24-20-15-4-2-3-5-18(15)23-13-16(20)21(26)25-8-10-27-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24)

InChI Key

TXMDIBOTUOLHMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)Br

Origin of Product

United States

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